4-Nitro-2-((trimethylsilyl)ethynyl)pyridine
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Overview
Description
4-Nitro-2-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the molecular formula C10H12N2O2Si It is a derivative of pyridine, characterized by the presence of a nitro group at the 4-position and a trimethylsilyl-ethynyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-((trimethylsilyl)ethynyl)pyridine typically involves the reaction of 2-ethynylpyridine with trimethylsilyl chloride in the presence of a base. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-((trimethylsilyl)ethynyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as fluoride ions can be used to remove the trimethylsilyl group.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Reduction: 4-Amino-2-((trimethylsilyl)ethynyl)pyridine.
Substitution: 4-Nitro-2-ethynylpyridine.
Coupling: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
4-Nitro-2-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitro-2-((trimethylsilyl)ethynyl)pyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trimethylsilyl-ethynyl group can participate in reactions that modify the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Ethynylpyridine: Similar structure but lacks the nitro and trimethylsilyl groups.
4-Nitro-2-ethynylpyridine: Similar but without the trimethylsilyl group.
4-Methoxy-2-((trimethylsilyl)ethynyl)pyridine: Similar but with a methoxy group instead of a nitro group.
Properties
IUPAC Name |
trimethyl-[2-(4-nitropyridin-2-yl)ethynyl]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2Si/c1-15(2,3)7-5-9-8-10(12(13)14)4-6-11-9/h4,6,8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEKYMAJIZFSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=CC(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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